molecular formula C10H11BrO2 B8804146 2-Bromo-1-(3-ethoxyphenyl)ethanone CAS No. 103793-40-4

2-Bromo-1-(3-ethoxyphenyl)ethanone

Cat. No. B8804146
Key on ui cas rn: 103793-40-4
M. Wt: 243.10 g/mol
InChI Key: QHBNLYDJVIIJEI-UHFFFAOYSA-N
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Patent
US06291485B1

Procedure details

While a mixture of 3′-ethoxyacetophenone (37 g, 0.225 mol), aluminum chloride (0.27 g, 2 m mol) and ether (100 ml) was stirred under cooling with ice, bromine (11.5 ml, 0.225 m mol) was added dropwise thereto over a period of 15 minutes. After this mixture was further stirred for 10 minutes, ice water (500 ml) was added thereto and this mixture was extracted with ether (2×100 ml). After the extract was washed with water and dried, the solvent was distilled off under reduced pressure. The resulting residue was distilled under reduced pressure (150-155° C./5 mmHg) to obtain the desired compound (45.7 g). Although this product contained a small amount of dibromo-substituted compounds, it was directly used in the following step.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][CH:9]=1)[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[Br:17]Br>CCOCC>[Br:17][CH2:11][C:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([O:3][CH2:1][CH3:2])[CH:5]=1)=[O:12] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1)C(C)=O
Name
Quantity
0.27 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
BrBr
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
After this mixture was further stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
this mixture was extracted with ether (2×100 ml)
WASH
Type
WASH
Details
After the extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled under reduced pressure (150-155° C./5 mmHg)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrCC(=O)C1=CC(=CC=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 45.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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